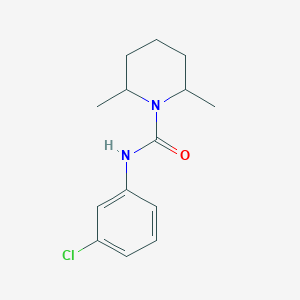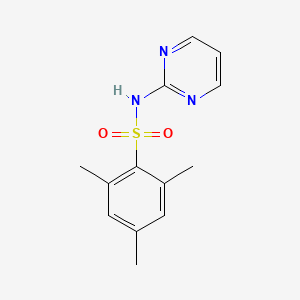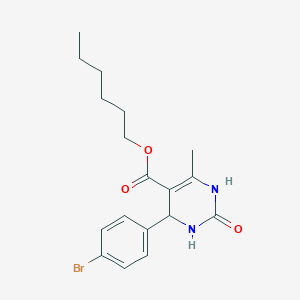![molecular formula C15H15IN2O3 B5170022 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide, also known as MPP+, is a highly toxic compound that has been used extensively in scientific research to study the mechanisms of Parkinson's disease. MPP+ is a potent inhibitor of mitochondrial complex I, leading to a decrease in ATP production and ultimately cell death.
Applications De Recherche Scientifique
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease. 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease.
Mécanisme D'action
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is a potent inhibitor of mitochondrial complex I, which is a critical component of the electron transport chain. By inhibiting complex I, 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ disrupts the flow of electrons and leads to a decrease in ATP production. This ultimately leads to cell death, particularly in dopaminergic neurons, which are particularly vulnerable to mitochondrial dysfunction.
Biochemical and Physiological Effects:
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has been shown to induce Parkinson's-like symptoms in animal models, including tremors, rigidity, and bradykinesia. It also leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has also been shown to induce oxidative stress and inflammation, which are thought to contribute to the progression of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is a useful tool for studying the mechanisms of Parkinson's disease and mitochondrial dysfunction. It is relatively easy to synthesize and can induce Parkinson's-like symptoms in animal models. However, 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is highly toxic and must be handled with extreme care. It is also important to note that 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ does not fully replicate the complexity of Parkinson's disease, and other models may be needed to fully understand the disease.
Orientations Futures
There are several future directions for 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ research. One area of interest is the development of new therapies that target mitochondrial dysfunction in Parkinson's disease. Another area of interest is the development of new animal models that more closely replicate the complexity of Parkinson's disease. Additionally, researchers may investigate the role of 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ in other neurodegenerative diseases, such as Alzheimer's disease.
Méthodes De Synthèse
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with methylamine, followed by reduction and acylation reactions. The final step involves the reaction of the acylated intermediate with iodomethane to yield 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+.
Propriétés
IUPAC Name |
methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3.HI/c1-17-8-6-11(7-9-17)14(18)16-13-5-3-4-12(10-13)15(19)20-2;/h3-10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVNUNHYJOTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5169948.png)

![2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5169972.png)

![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate](/img/structure/B5169994.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B5170010.png)
![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)


